Amino-PEG10-Amine

描述

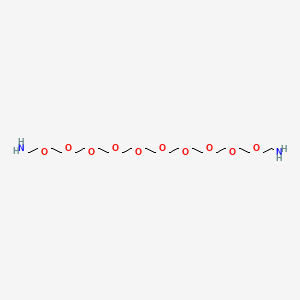

Amino-PEG10-Amine is a PEG-based PROTAC linker used to combine two mono diethylstilbestrol (DES)-based ligands . It provides an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .

Synthesis Analysis

Amino-PEG10-Amine can be synthesized through various methods. One approach involves the reductive amination of aldehydes or ketones . Another method involves the stereoselective enzymatic synthesis of amino-diols and amino-polyols using a diverse set of prochiral aldehydes, hydroxy ketones, and amines as starting materials .

Molecular Structure Analysis

The molecular structure of Amino-PEG10-Amine is characterized by its amine group, a carboxyl group, and a side chain . The various functional groups that comprise

科学研究应用

Methods of Application

The process involves the use of PEGylation reagents, which are composed of precisely-defined numbers of PEG units. These reagents provide the building blocks required to covalently attach or modify surfaces, proteins, and other molecules with PEG-containing derivatives .

Results or Outcomes

PEGylation can improve the solubility, stability, and half-life of the drug or protein, thereby enhancing its pharmacokinetics. It can also reduce immunogenicity and increase the molecule’s size to avoid renal clearance .

2. Synthesis of Functional Materials

Summary of the Application

Amines, including potentially Amino-PEG10-Amine, are used as building blocks in the synthesis of functional materials, such as polymers, catalysts, sensors, and nanomaterials .

Results or Outcomes

The use of amines in materials science has enabled advancements in various fields, including organic electronics, photovoltaics, and biomaterials. Their unique electronic, optical, and mechanical properties make them suitable for these applications .

3. Crosslinking Reagent

Summary of the Application

Amino-PEG10-Amine can act as a crosslinking reagent with two amino groups on both sides. The hydrophilic PEG spacer increases solubility in aqueous media. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Results or Outcomes

The use of Amino-PEG10-Amine as a crosslinking reagent can enable the formation of complex structures and networks in various materials, including polymers and biological tissues. This can enhance the properties of these materials, such as their strength, stability, and functionality .

4. PROTAC Linker

Summary of the Application

Amino-PEG10-Amine can be used as a PROTAC (Proteolysis-Targeting Chimera) linker. It has been used to combine two mono diethylstilbestrol (DES)-based ligands, providing an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .

Methods of Application

In the context of PROTACs, Amino-PEG10-Amine would be used to link a ligand for an E3 ubiquitin ligase with a ligand for the target protein. This brings the target protein in close proximity to the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein .

Results or Outcomes

The use of Amino-PEG10-Amine as a PROTAC linker can enable the selective degradation of specific proteins, offering a powerful tool for studying protein function and developing new therapeutics .

5. Click Chemistry

Summary of the Application

Amino-PEG10-Amine can potentially be used in click chemistry reactions. The azide group can participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO and BCN moieties to form triazole groups .

Results or Outcomes

The use of Amino-PEG10-Amine in click chemistry can enable the formation of complex structures and networks in various materials, including polymers and biological tissues. This can enhance the properties of these materials, such as their strength, stability, and functionality .

6. Genomic Organization, Transcription and Translation

Summary of the Application

Amino-PEG10-Amine could potentially be used in the study of the paternally expressed gene PEG10. PEG10 codes for at least two proteins, PEG10-RF1 and PEG10-RF1/2, by -1 frameshift translation .

Results or Outcomes

The use of Amino-PEG10-Amine in the study of genomic organization, transcription, and translation can enable the understanding of the cellular functions of the PEG10 protein variants and how they are related to normal or pathological conditions .

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQALIUBVKNYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG10-Amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)

![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)

![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)